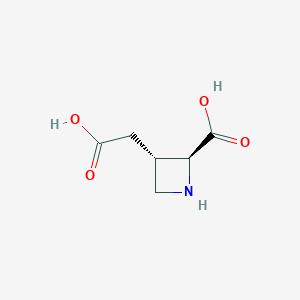

6-O-alpha-D-Mannopyranosyl-D-mannopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- "6-O-alpha-D-Mannopyranosyl-D-mannopyranose" and related compounds have been synthesized for use as enzyme substrates and reference standards in studies of biosynthesis in organisms like Dictyostelium discoideum (Hällgren & Hindsgaul, 1994).

Molecular Structure Analysis

- The molecular structure of similar compounds, such as O-β-D-mannopyranosyl-(1→4)-α-D-mannopyranose, has been determined using techniques like X-ray diffraction, revealing details about the conformation and orientation of sugar residues (Sheldrick, Mackie, & Akrigg, 1984).

Chemical Reactions and Properties

- Chemical synthesis and characterization of derivatives of "6-O-alpha-D-Mannopyranosyl-D-mannopyranose" involve processes like phosphorylation, reduction, and reactions with compounds like thiophosgene to form glycosides, as studied in relation to the fibroblast lysosomal enzyme uptake system (Sando & Karson, 1980).

Physical Properties Analysis

- Research on similar mannosyl disaccharides, like methyl O-alpha-D-mannopyranosyl-(1→2)-alpha-D-mannopyranoside, provides insights into their crystal and molecular structure, including unit cell dimensions and conformational details, which are essential for understanding their physical properties (Srikrishnan, Chowdhary, & Matta, 1989).

Chemical Properties Analysis

- Studies on the synthesis of derivatives of "6-O-alpha-D-Mannopyranosyl-D-mannopyranose" reveal various chemical properties, including reactivity and selectivity in reactions for the preparation of neoglycoconjugates, which are crucial for biochemical applications (Becker, Furneaux, Reck, & Zubkov, 1999).

Aplicaciones Científicas De Investigación

-

Microbial Mannanases: Properties and Applications

- Application Summary : Mannans, including 6-O-alpha-D-Mannopyranosyl-D-mannopyranose, are a major constituent of the hemicellulose fraction of lignocelluloses. They perform distinct functions as structural components in cell walls of softwoods and storage functions in seeds .

- Methods of Application : Enzymatic hydrolysis of mannan involves the backbone hydrolyzing endo-β-mannanases and β-mannosidases. Mannans are heteropolymeric and their hydrolysis also requires the action of β-glucosidases and side-chain cleaving α-galactosidases and acetyl mannan esterases .

- Results or Outcomes : This renewable resource can be used in several industries, including the pharmaceutical, biofuel, and pulp and paper industries .

-

Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides

- Application Summary : A highly efficient, regioselective method for the direct 2,3-O-isopropylidenation of α-D-mannopyranosides has been reported .

- Methods of Application : Treatment of various α-D-mannopyranosides with 0.12 equiv of the TsOH·H2O and 2-methoxypropene at 70 °C gave 2,3-O-isopropylidene-α-D-mannopyranosides directly .

- Results or Outcomes : The method resulted in 80%~90% yields .

-

NMR Spectroscopy and Molecular Dynamics Simulation Study

- Application Summary : This compound is used as a model for studying the structure and dynamics of mannose-containing disaccharides .

- Methods of Application : The study involves NMR spectroscopy and molecular dynamics simulations .

- Results or Outcomes : The study provides insights into the conformational space and inter-glycosidic proton–proton distances .

-

Mannan Structure and Mannan-Degrading Enzyme Systems

- Application Summary : Mannans, including 6-O-alpha-D-Mannopyranosyl-D-mannopyranose, are major constituents of hemicellulose in the wall of higher plants .

- Methods of Application : The study involves the analysis of mannan structure and the application of mannan-degrading enzymes .

- Results or Outcomes : The study provides insights into the structure of mannans and the biochemical properties and applications of mannan-degrading enzymes .

-

Dietary Probiotic Inclusion Levels on Intestinal Mucin Composition

-

NMR Spectroscopy and Molecular Dynamics Simulation Study

- Application Summary : This compound is used as a model for studying the structure and dynamics of mannose-containing disaccharides .

- Methods of Application : The study involves NMR spectroscopy and molecular dynamics simulations .

- Results or Outcomes : The study provides insights into the conformational space and inter-glycosidic proton–proton distances .

-

3-O-(6-O-alpha-D-xylosylphospho-alpha-D-mannopyranosyl)-alpha-D-Mannopyranose

Safety And Hazards

Specific safety and hazard information for 6-O-alpha-D-Mannopyranosyl-D-mannopyranose is not readily available in the literature.

Direcciones Futuras

While specific future directions for the study of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose are not readily available, research into related compounds continues. For example, the synthesis and conformational analysis of a mimic of a (1–>2),(1–>6)-mannotrioside has been conducted2.

Propiedades

IUPAC Name |

(3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-FZFXURTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-alpha-D-Mannopyranosyl-D-mannopyranose | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

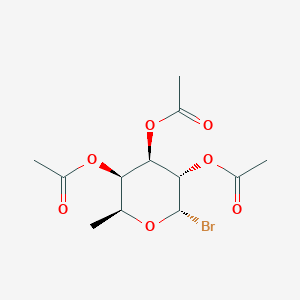

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)